Cas no 1244964-06-4 (3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid)
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-(2-methylpropyl)-
- 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
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- Inchi: 1S/C9H12F2N2O2/c1-5(2)3-13-4-6(9(14)15)7(12-13)8(10)11/h4-5,8H,3H2,1-2H3,(H,14,15)
- InChI Key: SNDFTWQSHNOENR-UHFFFAOYSA-N
- SMILES: N1(CC(C)C)C=C(C(O)=O)C(C(F)F)=N1
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-119874-50mg |
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid |
1244964-06-4 | 95.0% | 50mg |
$245.0 | 2023-10-03 | |
| Enamine | EN300-119874-100mg |
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid |
1244964-06-4 | 95.0% | 100mg |
$366.0 | 2023-10-03 | |
| Enamine | EN300-119874-250mg |
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid |
1244964-06-4 | 95.0% | 250mg |
$524.0 | 2023-10-03 | |
| Enamine | EN300-119874-500mg |
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid |
1244964-06-4 | 95.0% | 500mg |
$824.0 | 2023-10-03 | |
| Enamine | EN300-119874-1000mg |
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid |
1244964-06-4 | 95.0% | 1000mg |
$1057.0 | 2023-10-03 | |
| Enamine | EN300-119874-2500mg |
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid |
1244964-06-4 | 95.0% | 2500mg |
$2071.0 | 2023-10-03 | |
| Enamine | EN300-119874-5000mg |
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid |
1244964-06-4 | 95.0% | 5000mg |
$3065.0 | 2023-10-03 | |
| Enamine | EN300-119874-10000mg |
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid |
1244964-06-4 | 95.0% | 10000mg |
$4545.0 | 2023-10-03 | |
| Enamine | EN300-119874-0.05g |
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid |
1244964-06-4 | 95% | 0.05g |
$245.0 | 2023-04-29 | |
| Enamine | EN300-119874-0.1g |
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid |
1244964-06-4 | 95% | 0.1g |
$366.0 | 2023-04-29 |
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid Suppliers
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Introduction to 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1244964-06-4)
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1244964-06-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities and utility in drug development. The unique substitution pattern of this molecule, featuring a difluoromethyl group and an isobutyl moiety at the 1-position, combined with a carboxylic acid functionality at the 4-position, contributes to its distinctive chemical and pharmacological properties.
The difluoromethyl group is a key structural feature that enhances the metabolic stability and lipophilicity of the molecule, making it an attractive scaffold for drug design. This moiety has been extensively studied for its ability to improve binding affinity and reduce susceptibility to enzymatic degradation. In contrast, the 1-(2-methylpropyl) substituent, also known as isobutyl, introduces steric bulk and additional hydrophobic interactions, which can modulate the compound's interactions with biological targets. The presence of a carboxylic acid at the 4-position provides a site for further functionalization, enabling the synthesis of derivatives with tailored pharmacokinetic profiles.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid as a lead compound for addressing various therapeutic challenges. Studies have demonstrated its inhibitory activity against multiple enzyme targets, including kinases and proteases, which are implicated in inflammatory and oncogenic pathways. The compound's ability to interact with these targets suggests its utility in developing novel therapeutic agents for conditions such as cancer, inflammation, and infectious diseases.
One particularly intriguing aspect of this molecule is its role in modulating immune responses. Emerging research indicates that pyrazole derivatives can influence cytokine production and immune cell signaling pathways. The specific arrangement of substituents in 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid may confer selective activity against certain inflammatory mediators, making it a promising candidate for immunomodulatory therapies. Preclinical studies have shown that analogs of this compound exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The synthesis of 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid presents unique challenges due to the need for precise functional group manipulation. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the core pyrazole ring system. The introduction of the difluoromethyl group typically requires specialized reagents such as trifluoromethanesulfonic anhydride or copper-difluoro complexes, reflecting the synthetic complexity associated with this moiety.
In terms of pharmacokinetic properties, 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid exhibits favorable solubility characteristics that enhance bioavailability upon oral administration. The balance between lipophilicity and polar surface area provided by its structure allows for efficient absorption across biological membranes while minimizing renal clearance. Additionally, the carboxylic acid functionality facilitates renal excretion, contributing to a predictable pharmacokinetic profile.
The compound's potential as an antiviral agent has also been explored in recent research. Pyrazole derivatives have demonstrated inhibitory effects against viral proteases and polymerases, making them valuable candidates for combating emerging infectious diseases. Studies using 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid have shown promising results in reducing viral replication by interfering with critical enzymatic steps in the viral life cycle. This underscores the compound's versatility as a pharmacological tool.
From a medicinal chemistry perspective, the scaffold flexibility of 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid allows for extensive derivatization to optimize potency and selectivity. Structural modifications such as halogenation at specific positions or introduction of additional heterocycles can further enhance biological activity while minimizing off-target effects. Such modifications are often guided by high-throughput screening (HTS) data and computational modeling approaches.
The role of 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid in addressing neurodegenerative disorders is another area of active investigation. Pyrazole-based compounds have shown potential in mitigating oxidative stress and inhibiting aberrant protein aggregation associated with conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies indicate that this molecule may protect neuronal cells from damage caused by reactive oxygen species (ROS) while promoting clearance of toxic protein deposits.
In conclusion,3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1244964-06-4) represents a compelling pharmacological entity with diverse therapeutic applications. Its unique structural features contribute to its biological activity across multiple disease pathways, while advanced synthetic techniques enable efficient production at scale. Continued research into this compound holds promise for advancing our understanding of disease mechanisms and developing novel treatments that address unmet medical needs.
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